molecular formula C13H9F6NO5 B2646221 2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid CAS No. 1023474-32-9

2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid

Cat. No.: B2646221
CAS No.: 1023474-32-9
M. Wt: 373.207
InChI Key: WZOJAVFXPYXQQA-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid typically involves the reaction of hexafluorobutanoic acid derivatives with methoxycarbonyl phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield a variety of fluorinated derivatives .

Scientific Research Applications

2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, allowing it to interact with target molecules more effectively. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid is unique due to the presence of both fluorine atoms and the methoxycarbonyl phenyl carbamoyl group. This combination imparts high stability, resistance to degradation, and potential for diverse applications in various fields .

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-5-(2-methoxycarbonylanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F6NO5/c1-25-8(21)6-4-2-3-5-7(6)20-9(22)11(14,15)13(18,19)12(16,17)10(23)24/h2-5H,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOJAVFXPYXQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F6NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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